4-(Cyclohexylmethylamino)phenol
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Overview
Description
4-(Cyclohexylmethylamino)phenol is an organic compound with the molecular formula C13H19NO It consists of a phenol group substituted with a cyclohexylmethylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethylamino)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with cyclohexylmethylamine. One common method is the reaction of 4-nitrophenol with cyclohexylmethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of a solvent such as ethanol and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.
Reduction: The amino group can be reduced to a secondary amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Halogenated phenols
Scientific Research Applications
4-(Cyclohexylmethylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethylamino)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the cyclohexylmethylamino group can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Hexylresorcinol: A phenol derivative with a hexyl group at the para position.
4-Aminophenol: A phenol derivative with an amino group at the para position.
Uniqueness
4-(Cyclohexylmethylamino)phenol is unique due to the presence of both a cyclohexylmethylamino group and a phenol group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler phenol derivatives.
Properties
IUPAC Name |
4-(cyclohexylmethylamino)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h6-9,11,14-15H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFAWZRKDMSTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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